molecular formula C8H7ClO B044031 o-Toluoyl chloride CAS No. 933-88-0

o-Toluoyl chloride

Cat. No. B044031
Key on ui cas rn: 933-88-0
M. Wt: 154.59 g/mol
InChI Key: GPZXFICWCMCQPF-UHFFFAOYSA-N
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Patent
US06002043

Procedure details

81.4 g (0.6 mol) of p-toluic acid and 892 g of monochlorobenzene are introduced into the reactor and 582 g (5.9 mol) of phosgene are then added. The set pressure is adjusted to 11.2 bar relative and the reaction medium is heated. The reaction is complete after 3 hours. Analysis of the final reaction medium is carried out by gas chromatography. The level of residual acid is 0.3 mol % and the level of toluoyl chloride obtained is 99.7 mol %.
Quantity
81.4 g
Type
reactant
Reaction Step One
Quantity
582 g
Type
reactant
Reaction Step One
Quantity
892 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](C(O)=O)=[CH:6][CH:7]=1.[C:11]([Cl:14])(Cl)=[O:12]>ClC1C=CC=CC=1>[C:2]1([CH3:1])[C:7]([C:11]([Cl:14])=[O:12])=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
81.4 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Quantity
582 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
892 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is heated
CUSTOM
Type
CUSTOM
Details
Analysis of the final reaction medium

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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